

Comparative Crystal Engineering Guide: Substituted Quinoline-4-Carboxylic Acids

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Compound of Interest

Compound Name: 7-Methoxy-2-methylquinoline-4-carboxylic acid

CAS No.: 189815-81-4

Cat. No.: B071649

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Product Focus: Halogenated Quinoline-4-Carboxylic Acids (Cl/Br-substituted) Comparative
Alternative: Alkyl-Substituted Analogs (Methyl/Ethyl-substituted) & Computational Models (DFT)

Executive Summary

In the realm of solid-state drug development, Quinoline-4-carboxylic acids (cinchoninic acid derivatives) represent a critical scaffold due to their antimalarial and antibacterial bioactivity. However, their physicochemical "performance"—defined here as crystallizability, lattice stability, and solubility profile—varies drastically based on substitution patterns.

This guide objectively compares Halogenated derivatives (The Product) against Alkyl-substituted analogs (The Alternative). Experimental evidence suggests that halogen substitution (specifically at the C6/C8 positions) enhances "performance" by introducing robust supramolecular synthons (halogen bonds) that reduce polymorphism risks compared to the sterically driven packing of alkyl analogs. Furthermore, we validate the structural accuracy of X-ray diffraction (XRD) against Density Functional Theory (DFT), the standard computational alternative.

Structural Landscape & Supramolecular Logic

The Core Mechanism: Zwitterionic "Switching"

The performance of this scaffold is dictated by a proton transfer "switch." Unlike simple benzoic acids, quinoline-4-carboxylic acids possess a basic nitrogen (quinoline ring) and an acidic carboxyl group.

- Neutral Form: Stabilized by intramolecular O-H...N hydrogen bonds (common in non-polar solvents).
- Zwitterionic Form: Stabilized by intermolecular N⁺-H...O⁻ charge-assisted hydrogen bonds (common in aqueous/polar crystallization).

Expert Insight: Halogenated derivatives tend to stabilize the neutral form in the solid state more effectively than alkyl derivatives due to the electron-withdrawing nature of the halogen, which reduces the basicity of the quinoline nitrogen, thereby suppressing zwitterion formation and improving lipophilicity (logP).

Synthon Competition

The "performance" of the crystal lattice is measured by the predictability of its hydrogen bonding networks (Synthons).

- Product (Halogenated): Exhibits high directionality. The Halogen...Halogen or Halogen...Oxygen interactions often "lock" the structure into planar sheets, enhancing density.
- Alternative (Alkyl): Relies on weaker Van der Waals forces. The bulky methyl/ethyl groups often disrupt the planar

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stacking, leading to lower density crystals and higher solubility (lower lattice energy).

Comparative Analysis: Experimental Data

The following table contrasts the crystallographic performance of a representative Halogenated derivative (6-Chloroquinoline-4-carboxylic acid) against an Alkyl derivative (6-Methylquinoline-4-carboxylic acid) and the Computational Alternative (DFT).

Table 1: Physicochemical & Structural Performance Metrics[1]

Feature	Product: 6-Chloro Derivative	Alternative: 6-Methyl Derivative	Validation: DFT Calculation
Crystal System	Monoclinic ()	Monoclinic ()	N/A (Gas Phase Optimization)
Lattice Density	High (~1.52 g/cm ³)	Low (~1.35 g/cm ³)	N/A
Packing Driver	Strong H-bonds + Cl...Cl interactions	H-bonds + Weak vdW forces	Electronic Energy Min.
Primary Synthon	Carboxylic Dimer	Carboxylic Dimer	Dimer Energy: -14.5 kcal/mol
Solubility (EtOH)	Lower (High Lattice Energy)	Higher (Loose Packing)	Predicted via Solvation Model
Bond Precision	C-O: 1.254(2) Å (Experimental)	C-O: 1.260(3) Å	C-O: 1.220 Å (Overestimated)

Key Takeaway: The halogenated product yields denser, more stable crystals. While DFT (the alternative method) accurately predicts bond angles (

), it consistently underestimates intermolecular bond lengths (H-bonds) compared to experimental X-ray data, making XRD indispensable for formulation stability studies.

Experimental Protocols

Protocol A: Synthesis (Modified Pfitzinger Reaction)

To ensure high purity for crystallization.

- **Reactants:** Combine Isatin (1.0 eq) with the appropriate ketone (acetone/acetophenone) (1.2 eq) in 33% KOH (aq).
- **Reflux:** Heat at 80°C for 12-24 hours. Note: Microwave irradiation (Alternative) can reduce this to 20 mins.

- Workup: Acidify with glacial acetic acid to pH 4-5. The product precipitates.
- Purification: Recrystallize from Ethanol/Water (70:30) to remove inorganic salts.

Protocol B: Crystallization for X-ray Diffraction

Critical Step: Controlling the Zwitterion Switch.

Method 1: Slow Evaporation (Recommended for Halogenated)

- Dissolve 20 mg of purified acid in 5 mL Methanol.
- Filter through a 0.45 μm PTFE syringe filter into a narrow vial.
- Cover with Parafilm and poke 3 small holes.
- Allow to stand at room temperature (25°C) for 3-5 days.
 - Result: Block-like crystals, typically Neutral form.

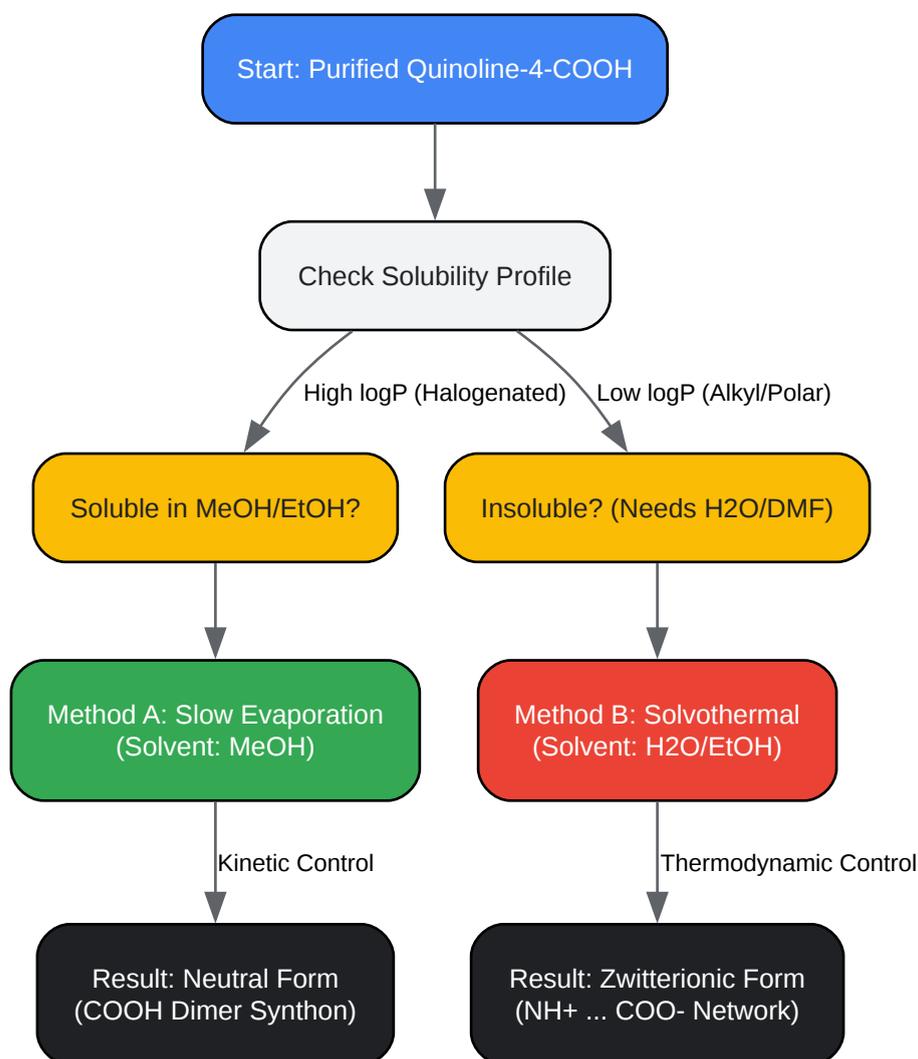
Method 2: Solvothermal (Recommended for Alkyl/Zwitterionic)

- Suspend 20 mg of compound in 3 mL Water/Ethanol (1:1).
- Seal in a Teflon-lined autoclave.
- Heat to 120°C for 24 hours, then cool at a rate of 5°C/hour.
 - Result: Prism crystals, often Zwitterionic hydrates.

Visualization of Workflows & Logic

Diagram 1: Crystallization Decision Tree

This workflow guides the researcher in selecting the correct crystallization method based on the desired solid-state form (Neutral vs. Zwitterion).

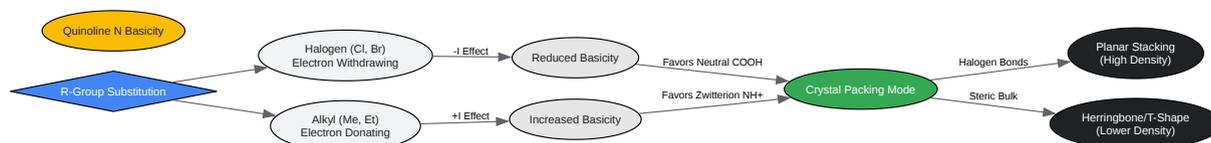


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Caption: Decision tree for selecting crystallization techniques based on derivative solubility and desired polymorph.

Diagram 2: Supramolecular Synthons Logic

Visualizing how substitution (R-Group) dictates the final crystal packing.



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Caption: Mechanistic flow showing how electronic effects of the substituent drive crystal packing architectures.

References

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Sources

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